2-[(Benzenesulfonyl)methyl]benzoic acid
CAS No.: 300396-14-9
Cat. No.: VC4233965
Molecular Formula: C14H12O4S
Molecular Weight: 276.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 300396-14-9 |
|---|---|
| Molecular Formula | C14H12O4S |
| Molecular Weight | 276.31 |
| IUPAC Name | 2-(benzenesulfonylmethyl)benzoic acid |
| Standard InChI | InChI=1S/C14H12O4S/c15-14(16)13-9-5-4-6-11(13)10-19(17,18)12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16) |
| Standard InChI Key | AVZRMILCNUTXDS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2C(=O)O |
Introduction
2-[(Benzenesulfonyl)methyl]benzoic acid is a chemical compound with the molecular formula C14H12O4S and a molecular weight of 276.31 g/mol. It is identified by the CAS number 300396-14-9 and is available with a minimum purity of 0.95 . This compound is of interest in various chemical and pharmaceutical applications due to its unique structure, which combines a benzoic acid moiety with a benzenesulfonyl group.
Synthesis and Preparation
While specific synthesis methods for 2-[(Benzenesulfonyl)methyl]benzoic acid are not detailed in the available literature, compounds with similar structures often involve reactions between benzoic acid derivatives and sulfonyl chlorides. The synthesis typically requires careful control of reaction conditions to ensure the desired regioselectivity and yield.
Biological and Chemical Applications
Although direct biological applications of 2-[(Benzenesulfonyl)methyl]benzoic acid are not well-documented, compounds with similar structures have been explored for their potential in medicinal chemistry. For instance, benzoic acid derivatives have been studied for their effects on proteostasis networks, which are crucial in cellular homeostasis . Additionally, sulfonamide-containing compounds have been investigated as inhibitors of carbonic anhydrase enzymes, which play roles in tumor progression .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume